7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile
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Overview
Description
7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a nitrophenyl group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile typically involves multi-component reactions (MCRs). These reactions are advantageous as they allow the formation of complex molecules from simple starting materials in a single step. A common synthetic route involves the reaction of an aldehyde, malononitrile, and a cyclic ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or water .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as nano-cellulose/Ti(IV)/Fe3O4 have been explored for their efficiency and recyclability in such reactions .
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways and produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound has a similar structure but with a chromene core instead of a quinoline core.
Tetrahydrobenzo[b]pyran derivatives: These compounds share structural similarities and are synthesized using similar methods.
Uniqueness
The uniqueness of 7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-18(2)7-12-16(14(22)8-18)15(11(9-19)17(25)20-12)10-5-3-4-6-13(10)21(23)24/h3-6,11,15H,7-8H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJRZKDDYFGDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(C(=S)N2)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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